molecular formula C7H5N3O2 B045535 5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 101083-92-5

5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B045535
M. Wt: 163.13 g/mol
InChI Key: INMIPMLIYKQQID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives involves several methods, including two-step reactions from commercially available reagents. For example, a fused, tricyclic pyridine-based energetic material was synthesized through azidonation and azido–tetrazolo tautomerism, showing the versatility of pyrrolopyridine frameworks in creating complex structures (Ma et al., 2018).

Molecular Structure Analysis

Molecular structure analysis via single X-ray diffraction revealed that the synthesized pyrrolopyridine derivatives exhibit an orthorhombic crystal structure with specific space groups and crystal parameters, demonstrating their high density and structural characteristics (Ma et al., 2018).

Chemical Reactions and Properties

Pyrrolopyridine compounds undergo various chemical reactions, including nitration, nitrosation, and reaction with Mannich bases. These reactions predominantly occur at specific positions on the pyrrolopyridine ring, illustrating the reactivity and functional versatility of these compounds (Herbert & Wibberley, 1969).

Physical Properties Analysis

The physical properties, such as thermal behavior and density, are critical for understanding the applications of pyrrolopyridine derivatives. For instance, certain derivatives exhibit surprisingly high density and low thermal stability, which are important factors for their use in energetic materials (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, including the ability to form intra- and inter-molecular hydrogen bonds and the vibrational characteristics of the hydrazo-bond, play a significant role in the stability and reactivity of pyrrolopyridine compounds. These properties are crucial for designing compounds with desired chemical behaviors (Michalski et al., 2013).

Scientific Research Applications

  • Synthesis of 5-oxopyrrolidine-3-carboxylic acids, contributing to the development of compounds with potential therapeutic applications (Smolyar et al., 2007).

  • Key compound in synthesizing 5- and 7-substituted thienopyridines, which have significance in medicinal chemistry (Klemm et al., 1985).

  • Catalyzes the rearrangement of 4-amino-5-nitro-6-phenylethynylpyrimidines into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides, useful in the synthesis of complex heterocyclic compounds (Čikotienė et al., 2007).

  • Facilitates the synthesis of 4-azaindoles with a sensitive group at C-7, adding to the diversity of small molecules in chemical research (Aiello et al., 1978).

  • Used as synthons for fused heterocycles, particularly in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives (El-Nabi, 2004).

  • Serves in the synthesis of novel pyridine-annulated pyrrolidine nitroxides, indicating its potential in creating new molecules for scientific research (Jayawardena, 2020).

  • Involved in constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, which have shown good antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

  • A potential antimalarial drug candidate, highlighting its significance in drug discovery and development (Klemm et al., 1970).

  • Facilitates the synthesis of 4-substituted 7-azaindole derivatives, showcasing its utility in creating diverse molecular structures (Figueroa‐Pérez et al., 2006).

  • Useful in the synthesis of various derivatives through nitration, nitrosation, bromination, iodination, and reaction with Mannich bases (Herbert & Wibberley, 1969).

Future Directions

The future directions for 5-nitro-1H-pyrrolo[2,3-b]pyridine seem promising. It is being used in the synthesis of various compounds with potent activities against different targets, indicating its potential for further development in medicinal chemistry .

properties

IUPAC Name

5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMIPMLIYKQQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467950
Record name 5-Nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-1H-pyrrolo[2,3-b]pyridine

CAS RN

101083-92-5
Record name 5-Nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 500 mg 5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine in 4 ml ethanol were added 93.5 mg sodium hydroxide, and the mixture was stirred under irradiation in a microwave-oven for 30 minutes (min) at 140° C. 20 equal batches of this kind were combined and evaporated. The residue was dissolved in 100 ml conc. hydrochloric acid and stirred for 30 min at RT. It was again evaporated and the residue was refluxed with THF for 30 min. Insoluble parts were removed by filtration, the filtrate was evaporated and the residue was chromatographed on silica in ethyl acetate/heptane mixtures.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
93.5 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine (0.7 g, 2.98 mmol) and copper(I) iodide (114 mg, 0.60 mmol) were dissolved in N,N-dimethylacetamide (14 mL). The mixture was irradiated in a microwave reactor at 190° C. for 30 min. The mixture was evaporated to remove N,N-dimethylacetamide in vacuo. The residue was dissolved in hot tetrahydrofuran (50° C., 250 mL) and filtered through a short pad of silica gel (from QingDao, 200-300 mesh). The filtrate was concentrated to afford 5-nitro-1H-pyrrolo[2,3-b]pyridine (0.4 g, 83%) as a yellow solid: LC/MS m/e calcd for C7H5N3O2 [M+H]+ 164.14, observed 164.0.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred suspension of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (10.2 g, 33 mmol) in methanol (250 mL) powdered sodium hydroxide (2 g, 50 mmol) was added. After stirring at room temperature for 30′ more powdered sodium hydroxide (2 g, 50 mmol) and dichloromethane (50 mL) were added and stirring was prolonged for additional 30′. After concentration, a solution of 2N HCl (50 mL) and water (200 mL) was added and the obtained mixture was filtered. The yellow cake was washed with water and dried to give 5-nitro-1H-pyrrolo[2,3-b]pyridine (4.6 g, 28.2 mmol, 85% yield).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5-Nitro-1H-pyrrolo[2,3-b]pyridine 506 of is prepared by reacting 3-methyl-5-nitro-pyridin-2-ylamine 505 with t-butyloxycarbonyl anhydride in an appropriate solvent (e.g. ethyl acetate and hexanes). Concentration and extraction provides a Boc-protected intermediate that is then reacted with 2 equivalents of butyllithium in an appropriate polar solvent (e.g. tetrahydrofuran) with cooling (e.g. 0° C.), followed by the addition of dimethylformamide and stirring for 30 minutes to one hour, followed by addition of 5.5 M HCl. Isolation by conventional means (e.g. extraction and silica gel chromatography) provides 506. (Hands et. al., Synthesis 1996, 877-882.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
t-butyloxycarbonyl anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
MP Giovannoni, N Cantini, L Crocetti… - Drug development …, 2019 - Wiley Online Library
Human neutrophil elastase (HNE) is a potent protease that plays an important physiological role in many processes and is considered to be a multifunctional enzyme. HNE is also …
Number of citations: 8 onlinelibrary.wiley.com
A Ermoli, A Bargiotti, MG Brasca… - Journal of medicinal …, 2009 - ACS Publications
Cdc7 kinase has recently emerged as an attractive target for cancer therapy and low-molecular-weight inhibitors of Cdc7 kinase have been found to be effective in the inhibition of tumor …
Number of citations: 65 pubs.acs.org
ME Schnute, M Wennerstål, J Alley… - Journal of Medicinal …, 2018 - ACS Publications
The nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) is a promising target for the treatment of autoimmune diseases. A small …
Number of citations: 30 pubs.acs.org
T Yang, Y Yang, Y Chen, M Tang, M Shi, Y Tian… - European Journal of …, 2023 - Elsevier
Autophagy inducers are promising agents for treating certain medical illnesses, while no safe autophagy inducers are in clinical applications. Cdc2-like kinase 1 (Clk1) inhibitors induce …
Number of citations: 3 www.sciencedirect.com
B Daydé-Cazals, B Fauvel, M Singer… - Journal of medicinal …, 2016 - ACS Publications
Efforts were made to improve a series of potent dual ABL/SRC inhibitors based on a 7-azaindole core with the aim of developing compounds that demonstrate a wider activity on …
Number of citations: 49 pubs.acs.org
VO Iaroshenko, S Mkrtchyan, A Gevorgyan… - Tetrahedron, 2012 - Elsevier
3-Nitrochromone reacts with electron-rich aminoheterocycles (in glacial acetic acid at reflux) and anilines (in a mixture of DMF and TMSCl at 100–140 C) to give a variety of hetero(carbo…
Number of citations: 37 www.sciencedirect.com
M Forster, XJ Liang, M Schröder… - International Journal of …, 2020 - mdpi.com
The nonreceptor tyrosine TEC kinases are key regulators of the immune system and play a crucial role in the pathogenesis of diverse hematological malignancies. In contrast to the …
Number of citations: 16 www.mdpi.com
C Lin, L Ferreira de Almeida Fiuza… - …, 2021 - Wiley Online Library
Chagas disease is a tropical infectious disease resulting in progressive organ‐damage and currently lacks efficient treatment and vaccine options. The causative pathogen, …
ER Felder, A Badari, T Disingrini, S Mantegani… - Molecular …, 2012 - Springer
The generation of novel chemotypes in support of our oncology research projects expanded in recent years from a canonical design of kinase-targeted compound libraries to a broader …
Number of citations: 20 link.springer.com
J DELHOMEL, RF WALCZAK, ZF MAJD, EF PIHAN… - ic.gc.ca
The present invention provides novel compounds of formula (I) that are modulators of RORgamma. These compounds, and pharmaceutical compositions comprising the same, are …
Number of citations: 2 www.ic.gc.ca

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